
2-Amino-6-(methylsulfonyl)benzothiazole
Overview
Description
SKA 16 is a compound that has garnered significant interest in the scientific community due to its unique properties and potential applications. It is a derivative of the neuroprotectant riluzole and is known for its ability to activate small-conductance and intermediate-conductance calcium-activated potassium channels. These channels play a crucial role in modulating calcium-signaling cascades and membrane potential in both excitable and non-excitable cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SKA 16 involves the use of benzothiazole derivatives. The process typically starts with the preparation of naphtho[1,2-d]thiazol-2-ylamine, which is then subjected to various chemical reactions to produce SKA 16. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The reactions are carried out under controlled temperatures and pressures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of SKA 16 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. Quality control measures are implemented at various stages to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
SKA 16 undergoes several types of chemical reactions, including:
Oxidation: SKA 16 can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of SKA 16 can lead to the formation of naphthoquinone derivatives, while reduction can produce naphthylamines .
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
2-Amino-6-(methylsulfonyl)benzothiazole has been evaluated for its antimicrobial properties. In a study involving various derivatives of benzothiazoles, the compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The structure-activity relationship (SAR) analysis indicated that modifications to the benzothiazole structure could enhance its efficacy.
1.2 Anthelmintic Activity
Research has demonstrated the potential of this compound as an anthelmintic agent. A study synthesized various derivatives and assessed their effectiveness against helminths, revealing promising results for certain modifications . This suggests that the compound could be developed further for treating parasitic infections.
Biochemical Applications
2.1 Protein Thiol Blocking
The compound has been identified as a selective reagent for blocking protein thiols. In experiments, this compound showed high reactivity and selectivity, making it a valuable tool in proteomics research . This application is crucial for studying protein interactions and functions in biological systems.
2.2 Neurotransmission Studies
Studies have indicated that derivatives of benzothiazoles can influence neurotransmission pathways. Specifically, compounds similar to this compound have been shown to interact with serotonin receptors, suggesting potential applications in treating psychiatric disorders such as anxiety and depression .
Corrosion Inhibition
Recent research highlighted the effectiveness of this compound as a corrosion inhibitor for copper in acidic environments (H2SO4). The study combined theoretical modeling with experimental validation, demonstrating that the compound significantly reduces corrosion rates by forming protective layers on metal surfaces .
Synthesis and Derivatives
A variety of synthesis methods have been explored for creating derivatives of this compound, enhancing its biological activity or altering its properties for specific applications. For instance, the synthesis involving reactions with different aromatic substituents has yielded compounds with improved antimicrobial properties .
Data Table: Summary of Applications
Mechanism of Action
SKA 16 exerts its effects by activating small-conductance and intermediate-conductance calcium-activated potassium channels. These channels are involved in regulating the flow of potassium ions across the cell membrane, which in turn modulates the membrane potential and calcium signaling. The activation of these channels by SKA 16 leads to hyperpolarization of the cell membrane, reducing cellular excitability and calcium influx .
Comparison with Similar Compounds
Similar Compounds
SKA 20: Another benzothiazole derivative that activates calcium-activated potassium channels.
Riluzole: The parent compound from which SKA 16 is derived, known for its neuroprotective properties.
Uniqueness of SKA 16
SKA 16 is unique due to its higher potency compared to riluzole and other similar compounds. It has been shown to activate potassium channels at lower concentrations, making it a more effective pharmacological tool. Additionally, SKA 16 has a longer half-life, which enhances its potential for therapeutic applications .
Biological Activity
2-Amino-6-(methylsulfonyl)benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
This compound is a benzothiazole derivative characterized by its unique chemical structure, which contributes to its biological activity. The compound has been studied for various pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.
The biological activity of this compound is primarily attributed to its interaction with potassium channels. Specifically, it activates small-conductance and intermediate-conductance calcium-activated potassium channels, leading to hyperpolarization of the cell membrane. This action reduces cellular excitability and calcium influx, which is crucial in various physiological processes .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of this compound against several pathogens. For instance:
- Bacterial Inhibition : The compound has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in various studies.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
These results indicate that the compound can serve as a potential lead for developing new antibacterial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. In one study, the compound exhibited significant cytotoxic effects on human lung adenocarcinoma cells.
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 15 |
HeLa (Cervical Cancer) | 20 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory effects of the compound have also been explored. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective properties revealed that this compound could reduce neuronal death in models of neurodegenerative diseases. The compound was shown to modulate calcium signaling pathways, which are critical in neuronal health.
- Corrosion Inhibition : Interestingly, this compound has also been studied for its role as a corrosion inhibitor for copper in acidic environments. It forms a protective layer on metal surfaces, significantly reducing corrosion rates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-6-(methylsulfonyl)benzothiazole, and how can reaction yields be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions involving sulfonylation of 2-aminobenzothiazole precursors. Optimization involves controlling reaction temperature (typically 80–120°C), using catalysts like H₂SO₄ or PCl₃, and purifying via recrystallization from methanol or acetone. Yield improvements focus on stoichiometric ratios (e.g., 1:1.2 for amine:sulfonyl chloride) and inert atmospheres to prevent side reactions .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Protocols :
- Ventilation : Use local exhaust ventilation to avoid inhalation of dust or vapors .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as prolonged exposure may cause irritation .
- Storage : Store in airtight containers away from strong oxidizers (e.g., peroxides) to prevent decomposition .
- Spill Management : Collect spills using non-sparking tools and dispose of as hazardous waste .
Q. How should researchers assess the purity and structural integrity of this compound post-synthesis?
- Analytical Methods :
- TLC : Use silica gel plates with ethyl acetate/methanol/water (10:1:1) to confirm absence of byproducts .
- NMR : Analyze ¹H and ¹³C spectra for characteristic peaks (e.g., NH₂ at δ 5.5–6.0 ppm, SO₂CH₃ at δ 3.2–3.5 ppm) .
- Melting Point : Compare observed mp (~118°C) with literature values to verify purity .
Q. What solvents are optimal for dissolving this compound in experimental setups?
- Solubility Data :
- Soluble : Methanol, acetone, diethyl ether (ideal for recrystallization) .
- Insoluble : Water (use polar aprotic solvents like DMSO for aqueous compatibility) .
Advanced Research Questions
Q. What methodologies are employed to evaluate the corrosion inhibition efficiency of this compound on metals?
- Experimental Design :
- Electrochemical Techniques : Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 0.5 M H₂SO₄ to measure charge-transfer resistance and corrosion current density .
- Surface Analysis : Use SEM/EDS to assess metal surface morphology and inhibitor adsorption .
- Temperature Studies : Evaluate inhibition efficiency at 25–60°C to determine thermodynamic parameters (e.g., ΔG°ads) .
Q. How do computational approaches like DFT enhance the understanding of this compound's corrosion inhibition mechanisms?
- Computational Workflow :
- Molecular Modeling : Calculate Fukui indices to identify reactive sites for adsorption on metal surfaces .
- MD Simulations : Simulate inhibitor-metal interactions in aqueous environments to predict adsorption configurations .
- Energy Calculations : Correlate HOMO-LUMO gaps with experimental inhibition efficiencies .
Q. What are the implications of thermal decomposition products of this compound under high-temperature conditions?
- Decomposition Analysis :
- TGA/DSC : Monitor mass loss at >200°C, identifying SO₂ and methyl radicals as primary byproducts .
- Mitigation : Conduct reactions under nitrogen to suppress oxidative decomposition .
Q. How can structural modifications of the benzothiazole core influence the biological or chemical activity of derivatives?
- SAR Insights :
- Sulfonyl Group : Enhances electron-withdrawing effects, improving corrosion inhibition but reducing solubility .
- Substitution Patterns : Methylsulfonyl at C-6 increases steric hindrance, potentially altering binding affinities in biological targets (e.g., enzyme active sites) .
Q. Notes
Properties
IUPAC Name |
6-methylsulfonyl-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S2/c1-14(11,12)5-2-3-6-7(4-5)13-8(9)10-6/h2-4H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHNHJAMVNINSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051796 | |
Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17557-67-4 | |
Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17557-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017557674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Benzothiazolamine, 6-(methylsulfonyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 6-(Methylsulfonyl)-2-benzothiazolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4051796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methylsulphonylbenzothiazol-2-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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